(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE is a complex heterocyclic compound It features a pyrazole ring, a fluorophenyl group, and an imidazo-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE typically involves multi-step reactions. One common route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-fluorophenylhydrazine, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(1H-pyrazol-4-yl)benzene: Similar pyrazole-based structure.
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: Contains the pyrazole ring but differs in functional groups.
Uniqueness
What sets 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE apart is its combination of a pyrazole ring with an imidazo-thiadiazine core and a fluorophenyl group.
Properties
Molecular Formula |
C17H16FN5OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(7Z)-7-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C17H16FN5OS/c1-11-12(8-19-21(11)2)7-15-16(24)23-9-22(10-25-17(23)20-15)14-5-3-13(18)4-6-14/h3-8H,9-10H2,1-2H3/b15-7- |
InChI Key |
YAVRCJFDFMQVHD-CHHVJCJISA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)N3CN(CSC3=N2)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N3CN(CSC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.